molecular formula C23H27N5O3S B11259641 N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B11259641
M. Wt: 453.6 g/mol
InChI Key: ANALJANDTMIEJD-UHFFFAOYSA-N
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Description

N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a piperazine ring, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins or enzymes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Benzyl-6-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

N-benzyl-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C23H27N5O3S/c1-18-16-20(8-9-21(18)31-2)32(29,30)28-14-12-27(13-15-28)23-11-10-22(25-26-23)24-17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3,(H,24,25)

InChI Key

ANALJANDTMIEJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)OC

Origin of Product

United States

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